![molecular formula C13H15N5O3 B14001761 4-[5-methylidene-3-(4-nitrophenyl)-4H-triazol-4-yl]morpholine CAS No. 74073-15-7](/img/structure/B14001761.png)
4-[5-methylidene-3-(4-nitrophenyl)-4H-triazol-4-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-methylidene-3-(4-nitrophenyl)-4H-triazol-4-yl]morpholine is a chemical compound with the molecular formula C13H15N5O3 It is characterized by the presence of a triazole ring, a nitrophenyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-methylidene-3-(4-nitrophenyl)-4H-triazol-4-yl]morpholine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a precursor containing the nitrophenyl and morpholine groups with a suitable triazole-forming reagent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[5-methylidene-3-(4-nitrophenyl)-4H-triazol-4-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The triazole ring can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include alkyl halides and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction may produce amino derivatives.
Scientific Research Applications
4-[5-methylidene-3-(4-nitrophenyl)-4H-triazol-4-yl]morpholine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[5-methylidene-3-(4-nitrophenyl)-4H-triazol-4-yl]morpholine involves its interaction with specific molecular targets. The triazole ring and nitrophenyl group may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-[5-methylidene-3-(4-aminophenyl)-4H-triazol-4-yl]morpholine: Similar structure but with an amino group instead of a nitro group.
4-[5-methylidene-3-(4-chlorophenyl)-4H-triazol-4-yl]morpholine: Contains a chlorophenyl group instead of a nitrophenyl group.
Uniqueness
4-[5-methylidene-3-(4-nitrophenyl)-4H-triazol-4-yl]morpholine is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
74073-15-7 |
|---|---|
Molecular Formula |
C13H15N5O3 |
Molecular Weight |
289.29 g/mol |
IUPAC Name |
4-[5-methylidene-3-(4-nitrophenyl)-4H-triazol-4-yl]morpholine |
InChI |
InChI=1S/C13H15N5O3/c1-10-13(16-6-8-21-9-7-16)17(15-14-10)11-2-4-12(5-3-11)18(19)20/h2-5,13H,1,6-9H2 |
InChI Key |
YYNXYVOTRCBQFQ-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C(N(N=N1)C2=CC=C(C=C2)[N+](=O)[O-])N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


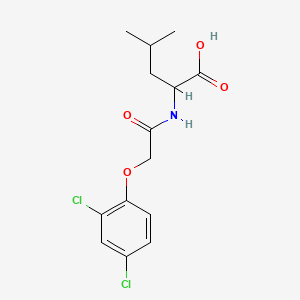
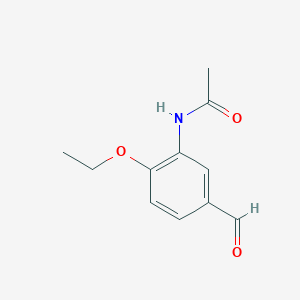
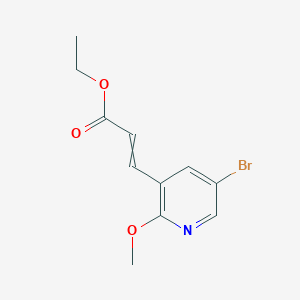

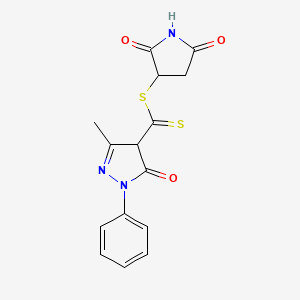
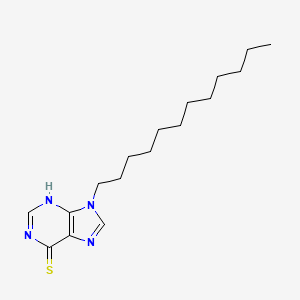
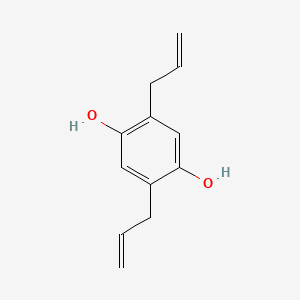
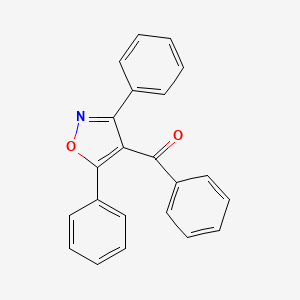
![4-imino-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a]azepine-3-carbonitrile](/img/structure/B14001729.png)
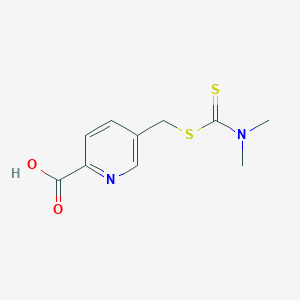
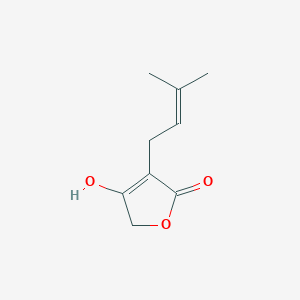
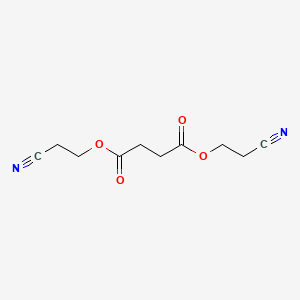
![3-[4-Amino-3-(4-aminophenyl)thieno[3,2-c]pyridin-7-yl]propanoic acid](/img/structure/B14001759.png)
![Bis[4-amino-2-chlorophenyl]sulfone](/img/structure/B14001768.png)
